Ethyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate
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Overview
Description
1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . They have been used in cancer therapy as they target the FGFR signaling pathway, which plays an essential role in various types of tumors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves various chemical modifications. For instance, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . They have been used in cancer therapy as they target the FGFR signaling pathway .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate has been involved in various chemical synthesis processes. Notably, it played a role in the synthesis of Dabigatran Etexilate, a notable anticoagulant, where it was used as an intermediate compound (Cheng Huansheng, 2013). This compound has also been a part of the synthesis of other complex heterocyclic compounds, as demonstrated in the synthesis of ethyl 3-[(4-methylamino-3-nitrobenzoyl)(pyridin-2-yl)amino]propanoate (L.-Z. Liu et al., 2019).
Medicinal Chemistry and Anticancer Properties
The compound's application extends to medicinal chemistry, particularly in anticancer research. A study demonstrated its potential in combating gastric cancer, where its derivatives exhibited significant in vitro anti-cancer activity against human gastric cancer cell lines (L.-Z. Liu et al., 2019). This indicates its potential use in the development of new anticancer agents.
Reactivity and Synthesis of Other Compounds
The reactivity of this compound has been a subject of investigation in various studies. One such study explored its reactivity with 2-aminopyridine and Meldrum’s acid, leading to the synthesis of various ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates (Sara Asadi et al., 2021). This highlights its versatility in synthesizing diverse heterocyclic compounds.
Crystallographic Studies
The compound has also been a focus in crystallographic studies, providing insights into its molecular structure and interactions. For instance, its role in the crystal structure of Dabigatran Etexilate tetrahydrate was examined, offering valuable information on molecular conformation and intramolecular interactions (Hong-qiang Liu et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-17-12(16)9(13)6-8-7-15-10-4-3-5-14-11(8)10/h3-5,7,9,15H,2,6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXCFCWNBGBUOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1N=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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